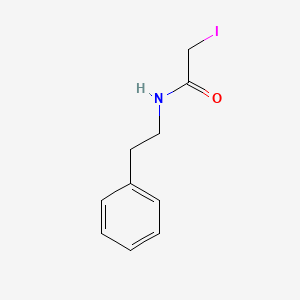

2-iodo-N-(2-phenylethyl)acetamide

Description

BenchChem offers high-quality 2-iodo-N-(2-phenylethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-iodo-N-(2-phenylethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO/c11-8-10(13)12-7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAPOELDYPINJTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64297-97-8 | |

| Record name | 2-iodo-N-(2-phenylethyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-iodo-N-(2-phenylethyl)acetamide CAS 64297-97-8 properties

The following technical guide details the properties, synthesis, and applications of 2-iodo-N-(2-phenylethyl)acetamide (CAS 64297-97-8). This document is structured for researchers requiring actionable data on using this compound as a covalent probe and chemical biology tool.

CAS: 64297-97-8

Common Aliases: N-phenethyl-2-iodoacetamide; N-(2-phenylethyl)iodoacetamide

Class:

Executive Summary

2-iodo-N-(2-phenylethyl)acetamide is a specialized electrophilic probe designed for the covalent modification of nucleophilic amino acid residues, primarily cysteine thiols . Unlike the ubiquitous reagent iodoacetamide (IAM), which is highly polar, this derivative incorporates a phenethylamine scaffold . This structural modification confers two critical advantages:

-

Enhanced Hydrophobicity: Facilitates permeability across lipid bilayers and access to hydrophobic enzymatic pockets.

-

Structural Mimicry: The phenethyl group mimics the side chains of phenylalanine or tyrosine, allowing the probe to act as an affinity label for enzymes or receptors that bind biogenic amines or hydrophobic substrates.

It is widely utilized in Activity-Based Protein Profiling (ABPP) and mechanistic enzymology to map active site cysteines in hydrophobic environments.

Physicochemical Properties

The following data aggregates predicted and experimental values. Due to the compound's specialized nature, some values are computational estimates derived from structure-activity relationship (SAR) models.

| Property | Value / Description |

| Molecular Formula | |

| Molecular Weight | 289.11 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, Ethanol; Sparingly soluble in water |

| LogP (Predicted) | ~2.2 (Moderate Lipophilicity) |

| Reactive Moiety | |

| Leaving Group | Iodide ( |

| Storage | -20°C, Desiccated, Protect from Light (Iodine labile) |

Synthesis & Preparation Protocol

Expert Insight: While direct acylation with iodoacetyl chloride is possible, it often yields impurities due to the instability of the iodo-acyl halide. The most robust "self-validating" protocol involves a two-step sequence: acylation with chloroacetyl chloride followed by a Finkelstein exchange. This ensures high purity and iodine incorporation.

Step 1: Acylation (Synthesis of the Chloro-Intermediate)

-

Reagents: 2-Phenylethylamine (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (1.2 eq).

-

Solvent: Dichloromethane (DCM), anhydrous.

-

Procedure:

-

Dissolve 2-phenylethylamine and triethylamine in DCM under

atmosphere at 0°C. -

Dropwise add chloroacetyl chloride (diluted in DCM) to control exotherm.

-

Stir at 0°C for 30 min, then warm to Room Temperature (RT) for 2 hours.

-

Workup: Wash with 1M HCl (remove unreacted amine), then Sat.

, then Brine. Dry over -

Result: N-(2-phenylethyl)chloroacetamide (Stable intermediate).

-

Step 2: Finkelstein Exchange (Activation)

-

Reagents: Chloro-intermediate (from Step 1), Sodium Iodide (NaI, 5.0 eq).

-

Solvent: Acetone (anhydrous).

-

Procedure:

-

Dissolve the chloro-intermediate in acetone.

-

Add NaI (excess drives the equilibrium).

-

Reflux for 4–6 hours (Precipitation of NaCl indicates progress).

-

Workup: Filter off NaCl solid. Concentrate filtrate. Redissolve residue in DCM and wash with water (to remove excess NaI) and dilute Sodium Thiosulfate (to remove free

if solution is yellow). -

Purification: Recrystallization from Hexane/Ethyl Acetate.

-

Mechanism of Action: Cysteine Alkylating Pathway

The core utility of CAS 64297-97-8 lies in its irreversible alkylation of thiols via an

Diagram 1: Alkylation Mechanism & Specificity The following diagram illustrates the nucleophilic attack and the role of the phenethyl group in directing the probe to hydrophobic pockets.

Caption: Mechanism of Action. The phenethyl tail directs the probe to hydrophobic domains, facilitating the specific

Biological Applications & Protocols

A. Hydrophobic Pocket Mapping (Chemiproteomics)

Standard iodoacetamide is often too polar to access buried cysteines in transmembrane proteins or hydrophobic cores. CAS 64297-97-8 is used to interrogate these "dark" proteome regions.

Protocol:

-

Lysate Prep: Prepare proteome lysate in PBS (pH 7.4). Avoid amine buffers (Tris) if high concentrations of probe are used, though pH 7.4 minimizes amine reactivity.

-

Labeling: Add CAS 64297-97-8 (10–50

final) from a DMSO stock. -

Incubation: 1 hour at RT in the dark.

-

Click Chemistry/Analysis: Since this specific CAS lacks an alkyne/azide handle, it is typically used in a competitive ABPP format:

-

Treat sample with CAS 64297-97-8 (the "blocker").

-

Chase with a broad-spectrum fluorescent/biotinylated iodoacetamide probe.

-

Result: Loss of signal indicates cysteines blocked by the phenethyl-probe, identifying residues within hydrophobic pockets.

-

B. Enzyme Inhibition (Cysteine Proteases)

The phenethylamine moiety resembles the substrate specificity of certain proteases (e.g., Papain-family) or enzymes acting on aromatic amines.

-

Targeting: Cysteine proteases, Deubiquitinases (DUBs).

-

Selectivity: The aromatic ring can engage S2/S3 pockets, providing modest selectivity over simple alkylators.

Safety & Handling (E-E-A-T)

Warning: This compound is a potent alkylating agent. It does not discriminate between a target protein and the proteins in your skin or eyes.

-

Sensitization: Known skin sensitizer. Exposure can lead to allergic contact dermatitis.

-

Inactivation: Neutralize excess reagent and glassware with 10% Sodium Thiosulfate or 5% N-acetylcysteine solution before disposal. This converts the electrophile to a harmless thioether.

-

Stability: Solutions in DMSO are stable for weeks at -20°C. Aqueous solutions should be prepared fresh, as hydrolysis of the carbon-iodine bond occurs slowly over time, liberating

and lowering pH.

References

-

Weerapana, E., et al. "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature (2010).

- Context: Establishes the foundational methodology for using iodoacetamide deriv

-

Gersch, M., et al. "Electrophilic probes for the analysis of proteases." Angewandte Chemie International Edition (2012).

- Context: Discusses the design of electrophilic traps, including haloacetamides, for enzyme targeting.

-

PubChem Compound Summary. "2-iodo-N-(2-phenylethyl)acetamide."[1] National Center for Biotechnology Information (2025).

-

Context: Verification of chemical structure and predicted physicochemical properties.[2]

-

-

Cravatt, B. F., et al. "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry (2008).

- Context: Authoritative review on the application of covalent probes in biological systems.

Sources

Technical Guide: Chemical Structure & Applications of N-Phenethyl-2-iodoacetamide

Executive Summary

N-Phenethyl-2-iodoacetamide is a specialized cysteine-reactive alkylating agent used in chemical biology and medicinal chemistry.[1] Structurally, it combines a hydrophobic phenethylamine recognition motif with a reactive

This guide details the structural properties, validated synthetic pathways, and mechanistic applications of N-phenethyl-2-iodoacetamide, designed for researchers in drug discovery and proteomics.

Part 1: Structural Analysis & Physicochemical Properties

Chemical Identity

The molecule consists of a phenethylamine backbone acylated with iodoacetic acid. The amide bond provides stability, while the iodine atom at the

| Property | Data |

| IUPAC Name | 2-iodo-N-(2-phenylethyl)acetamide |

| Common Name | N-Phenethyl-2-iodoacetamide |

| CAS Number | Not widely listed; Analog (Cl): 13156-95-1 |

| Molecular Formula | |

| Molecular Weight | 289.11 g/mol |

| SMILES | C(CC1=CC=CC=C1)NC(=O)CI |

| Appearance | White to off-white solid (Predicted) |

| Solubility | DMSO, DMF, Dichloromethane; Low water solubility |

| Reactive Group |

Structural Connectivity Diagram

The following diagram illustrates the connectivity, highlighting the "Warhead" (reactive site) and the "Tail" (recognition element).

Figure 1: Functional decomposition of N-phenethyl-2-iodoacetamide.

Part 2: Synthetic Pathways

The synthesis of N-phenethyl-2-iodoacetamide is best achieved via a two-step sequence: Acylation followed by Halogen Exchange (Finkelstein Reaction) . This route is preferred over direct coupling with iodoacetic acid due to the instability of iodoacetyl chloride and the cost of iodoacetic anhydride.

Step-by-Step Protocol

Step 1: Acylation (Synthesis of Chloro-Intermediate)

Reagents: Phenethylamine (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (

-

Setup: Dissolve phenethylamine in anhydrous DCM in a round-bottom flask under

atmosphere. Cool to 0°C.[2][3] -

Addition: Add

. Then, add chloroacetyl chloride dropwise over 15 minutes. The reaction is exothermic.[2] -

Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 1:1).

-

Workup: Wash with 1M HCl (to remove unreacted amine), then saturated

, then brine. Dry over -

Product: N-phenethyl-2-chloroacetamide (White solid, MP: ~67-70°C).

Step 2: Finkelstein Reaction (Chloro

Iodo)

Reagents: N-phenethyl-2-chloroacetamide (1.0 eq), Sodium Iodide (NaI, 2.0 eq), Acetone (anhydrous).

-

Setup: Dissolve the chloro-intermediate in anhydrous acetone.

-

Reaction: Add solid NaI. Reflux the mixture for 4–6 hours.

-

Indicator: The solution will turn yellow/brown, and a white precipitate (NaCl) will form, driving the equilibrium forward (Le Chatelier's principle).

-

-

Workup: Filter off the NaCl solid. Concentrate the filtrate. Dissolve residue in EtOAc and wash with 5% sodium thiosulfate (

) to remove free iodine (decolorizes the organic layer). -

Purification: Recrystallize from Hexane/EtOAc or purify via silica flash chromatography.

Synthesis Workflow Diagram

Figure 2: Two-step synthetic route utilizing the Finkelstein reaction.

Part 3: Reactivity & Mechanism of Action

The Cysteine Trap

N-phenethyl-2-iodoacetamide functions as an irreversible covalent modifier. The mechanism is a bimolecular nucleophilic substitution (

-

Nucleophile Generation: The sulfhydryl group (-SH) of a cysteine residue is deprotonated to the thiolate anion (

), often assisted by a neighboring basic residue (e.g., Histidine in cysteine proteases). -

Attack: The thiolate attacks the

-carbon of the acetamide. -

Leaving Group: The iodine atom is displaced as iodide (

). Iodine is a superior leaving group to chlorine or bromine due to its weaker C-X bond strength and higher polarizability. -

Result: A stable thioether adduct is formed.

Selectivity Profile

While iodoacetamide (IAA) is a general alkylator, the phenethyl group confers specific selectivity:

-

Hydrophobic Effect: The aromatic ring allows the molecule to dock into hydrophobic pockets (e.g., S2 or S3 subsites of proteases) before reaction, increasing the local concentration and reaction rate at those specific sites compared to solvent-exposed cysteines.

-

Off-Target Reactivity: Can react with Histidine (imidazole) or Lysine (amine) at high pH (>8.5) or prolonged incubation, but is highly selective for Cysteine at pH 7.0–7.5.

Mechanism Diagram

Figure 3: SN2 alkylation mechanism of a cysteine residue.

Part 4: Applications in Chemical Biology[4][5]

Activity-Based Protein Profiling (ABPP)

While often used as a "blocker," this molecule serves as a probe in competitive ABPP.

-

Workflow: A proteome is treated with N-phenethyl-2-iodoacetamide (the "competitor"). Subsequently, a broad-spectrum fluorescent probe (e.g., IA-Rhodamine) is added.

-

Readout: Cysteines that reacted with the phenethyl derivative will not be labeled by the fluorescent probe. Loss of fluorescence indicates the target was sensitive to the phenethyl analog, revealing the presence of accessible hydrophobic cysteines.

Covalent Inhibition Design

This structure is a "fragment" used in Fragment-Based Drug Discovery (FBDD).

-

Scaffold: The phenethyl-acetamide motif mimics the P1/P2 residues of peptide substrates for proteases (like Papain or Cathepsins).

-

Optimization: Medicinal chemists modify the phenyl ring (adding -F, -OMe) to tune potency, while the iodoacetamide warhead ensures irreversible target engagement.

Part 5: Safety & Handling

Danger: Alkylating agents are inherently toxic and potential carcinogens.

| Hazard Class | Precaution |

| Acute Toxicity | Toxic if swallowed or inhaled. Reacts with cellular thiols (glutathione). |

| Skin/Eye Corrosion | Causes severe burns. Potent skin sensitizer (allergic dermatitis). |

| Storage | Store at 2–8°C, protected from light (iodides are light-sensitive). |

| Deactivation | Quench spills with 5% aqueous sodium thiosulfate or excess thiol (e.g., cysteine/methionine). |

References

-

Galvanauskas, V., et al. (2003). "N-t-butyliodoacetamide and Iodoacetanilide: Two New Cysteine Alkylating Reagents for Relative Quantitation of Proteins."[4] Journal of Mass Spectrometry.

-

Finkelstein, H. (1910).[2] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Berichte der deutschen chemischen Gesellschaft. (Classic reaction reference).

-

Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature. (Context for iodoacetamide-based profiling).

-

Sigma-Aldrich. "Safety Data Sheet: 2-Iodoacetamide." (General safety data for the class).

Sources

- 1. Chemoproteomics-Enabled Ligand Screening Yields Covalent RNF114-Based Degraders that Mimic Natural Product Function | bioRxiv [biorxiv.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-iodo-N-(2-phenylethyl)acetamide: Properties, Synthesis, and Applications in Advanced Chemical Biology

Abstract

This technical guide provides an in-depth analysis of 2-iodo-N-(2-phenylethyl)acetamide, a key reagent in chemical biology and drug discovery. We will explore its fundamental physicochemical properties, including its molecular formula and weight, and delve into its synthesis, reactivity, and mechanism of action as a covalent modifier. This document serves as a comprehensive resource for researchers and scientists, offering detailed protocols and expert insights to facilitate its effective application in areas such as peptide mapping, inhibitor development, and targeted covalent modification of biomolecules.

Core Molecular Attributes

2-iodo-N-(2-phenylethyl)acetamide is a bifunctional molecule featuring a reactive iodoacetamide warhead and a phenylethyl tail. This structure makes it a valuable tool for introducing a phenyl group onto nucleophilic residues in biomolecules.

Chemical Formula and Molecular Weight

The fundamental properties of 2-iodo-N-(2-phenylethyl)acetamide are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂INO | PubChemLite[1] |

| Molecular Weight | 289.11 g/mol | Calculated from Formula |

| Monoisotopic Mass | 288.99637 Da | PubChemLite[1] |

Structural Representation

The chemical structure of 2-iodo-N-(2-phenylethyl)acetamide consists of a phenethylamine backbone N-acylated with an iodoacetyl group.

Caption: Chemical structure of 2-iodo-N-(2-phenylethyl)acetamide.

Synthesis and Reactivity

General Synthetic Pathway

The synthesis typically involves a two-step process starting from commercially available precursors.

Caption: General synthetic workflow for 2-iodo-N-(2-phenylethyl)acetamide.

Step 1: Acylation. Phenethylamine is reacted with chloroacetyl chloride under basic conditions (Schotten-Baumann conditions) to form the stable intermediate, N-(2-phenylethyl)-2-chloroacetamide.

Step 2: Halogen Exchange. The chloro-intermediate undergoes a Finkelstein reaction, where it is treated with sodium iodide in acetone. The higher reactivity and lower solubility of sodium chloride in acetone drives the equilibrium towards the formation of the desired iodoacetamide product.

Mechanism of Action and Reactivity

The iodoacetamide moiety is a classic electrophilic functional group used for the alkylation of nucleophiles.[2] The carbon atom attached to the iodine is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent carbonyl group and the excellent leaving group ability of the iodide ion.

This reagent primarily targets soft nucleophiles, with a particularly high reactivity towards the thiol group of cysteine residues in proteins.[2] This specificity makes it an invaluable tool for peptide mapping and as an irreversible inhibitor for enzymes that rely on a cysteine in their active site.[2] While it can also react with other residues like histidine, the reaction rate is significantly slower.[2]

Applications in Research and Drug Development

The unique properties of 2-iodo-N-(2-phenylethyl)acetamide and its derivatives make them versatile tools across various scientific disciplines.

Covalent Labeling and Proteomics

Iodoacetamide-based reagents are extensively used to alkylate cysteine residues. This modification prevents the formation of disulfide bonds, which is a critical step in protein sequencing and peptide mapping workflows.[2] The phenylethyl group can be used to introduce a hydrophobic tag, which may alter the chromatographic or mass spectrometric properties of a peptide, potentially enhancing detection sensitivity in certain applications.[3]

Enzyme Inhibition and Drug Discovery

The ability of the iodoacetamide group to irreversibly bind to cysteine residues makes it a powerful warhead for designing targeted covalent inhibitors.[2] If an enzyme possesses a non-catalytic cysteine residue near a binding pocket, a ligand incorporating the 2-iodo-N-(2-phenylethyl)acetamide scaffold could be designed to first bind reversibly and then form a permanent covalent bond, leading to potent and durable inhibition. This strategy is increasingly employed in modern drug discovery. The phenylethyl moiety can serve as a building block that fits into hydrophobic pockets of target proteins. The broader family of 2-phenethylamines has been explored in medicinal chemistry for targeting a wide range of receptors and enzymes.[4]

Material Science and Bioconjugation

Derivatives of iodoacetamide are used in bioconjugation and materials science. For instance, molecules containing a terminal alkyne and an iodoacetamide group can be used in "click chemistry" reactions for tethering molecules to surfaces or other biomolecules.[5]

Experimental Protocol: Cysteine Alkylation for Mass Spectrometry

The following is a generalized protocol for the alkylation of cysteine residues in a protein sample using an iodoacetamide-based reagent. This protocol is adapted from standard procedures for sample preparation for mass spectrometry.[2]

Objective: To irreversibly block cysteine residues in a protein sample to prevent disulfide bond formation prior to enzymatic digestion and mass spectrometry analysis.

Materials:

-

Protein sample in a suitable buffer (e.g., Ammonium Bicarbonate)

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) solution for disulfide bond reduction.

-

2-iodo-N-(2-phenylethyl)acetamide solution (prepare fresh, protect from light).

-

Quenching reagent (e.g., DTT or L-cysteine).

-

Incubator or heat block.

Protocol:

-

Reduction:

-

To your protein sample, add a reducing agent to a final concentration of 5-10 mM (e.g., DTT or TCEP).

-

Incubate at 55-60 °C for 1 hour. This step breaks existing disulfide bonds.

-

-

Alkylation:

-

Cool the sample to room temperature.

-

Prepare a fresh solution of 2-iodo-N-(2-phenylethyl)acetamide. The final concentration should be in slight molar excess to the reducing agent (e.g., 15-20 mM).

-

Add the alkylating agent to the reduced protein sample.

-

Incubate in the dark at room temperature for 30-45 minutes. The reaction is light-sensitive.

-

-

Quenching:

-

Add a quenching reagent, such as DTT, to a final concentration of ~5 mM to react with any excess 2-iodo-N-(2-phenylethyl)acetamide.

-

Incubate for 15 minutes at room temperature.

-

-

Downstream Processing:

-

The protein sample is now ready for buffer exchange, enzymatic digestion (e.g., with trypsin), and subsequent analysis by mass spectrometry.

-

Caption: Standard workflow for protein reduction and cysteine alkylation.

Safety and Handling

Iodoacetamides are alkylating agents and should be handled with care. They are classified as harmful if swallowed and can cause skin and respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated fume hood. Solutions of 2-iodo-N-(2-phenylethyl)acetamide are light-sensitive and should be stored protected from light and prepared fresh before use.[2]

References

-

PubChem. 2-Iodo-N-phenylacetamide | C8H8INO | CID 11207703. Available from: [Link]

-

PubChemLite. 2-iodo-n-(2-phenylethyl)acetamide (C10H12INO). Available from: [Link]

-

Organic Syntheses. A. 1-(2-Iodophenyl)pyrrole. Available from: [Link]

-

ResearchGate. Synthesis, Characterization, and Application of Iodoacetamide Derivatives Utilized for the ALiPHAT Strategy. Available from: [Link]

-

PubMed. 2,2,2-Tri-fluoro-N-(2-iodo-phen-yl)acetamide. Available from: [Link]

-

NIST. Acetamide, N-(2-phenylethyl)-. Available from: [Link]

-

MDPI. 2-Phenethylamines in Medicinal Chemistry: A Review. Available from: [Link]

-

Semantic Scholar. The mechanism and pharmacodynamics of 2-((1H-indol-3-yl)thio/sulfinyl)-N-pheny acetamide derivative as a novel inhibitor against. Available from: [Link]

-

Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Available from: [Link]

Sources

- 1. PubChemLite - 2-iodo-n-(2-phenylethyl)acetamide (C10H12INO) [pubchemlite.lcsb.uni.lu]

- 2. 2-Iodoacetamide | 144-48-9 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. chemscene.com [chemscene.com]

- 6. 2-Iodo-N-phenylacetamide | C8H8INO | CID 11207703 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Generalist and The Scout: Iodoacetamide vs. 2-iodo-N-(2-phenylethyl)acetamide in Chemoproteomics

Executive Summary: Divergent Roles in Protein Chemistry

In the landscape of chemoproteomics and drug discovery, Iodoacetamide (IAA) and 2-iodo-N-(2-phenylethyl)acetamide (IPEA) represent two distinct philosophies of cysteine modification: Global Capping versus Targeted Probing .

-

Iodoacetamide (IAA): The industry standard for global proteomic sample preparation . Its primary role is to indiscriminately alkylate all accessible cysteine residues to prevent disulfide bond reformation during digestion. It is designed to be small, hydrophilic, and kinetically efficient.

-

2-iodo-N-(2-phenylethyl)acetamide (IPEA): A specialized covalent fragment probe . It is structurally an IAA core modified with a hydrophobic phenylethyl tail. This molecule is not used for general sample prep; rather, it is used in Covalent Fragment-Based Drug Discovery (FBDD) to identify "ligandable" cysteines located within hydrophobic pockets.

This guide details the physicochemical, mechanistic, and experimental differences between these two reagents, providing researchers with the logic to select the correct tool for their specific workflow.

Molecular Architecture & Physicochemical Contrast

The functional divergence of these molecules stems directly from their structural differences. While both utilize the same electrophilic warhead (the iodoacetamide group), the "tail" dictates their interaction with the protein surface.

| Feature | Iodoacetamide (IAA) | 2-iodo-N-(2-phenylethyl)acetamide (IPEA) |

| Structure | ||

| Molecular Weight | 184.96 Da | 289.11 Da |

| LogP (Hydrophobicity) | ~ -1.5 (Highly Hydrophilic) | ~ 2.1 (Hydrophobic) |

| Steric Bulk | Minimal | High (Phenylethyl group) |

| Primary Driver | Solvent Accessibility & pKa | Molecular Recognition (Affinity) |

| Reaction Type | Collision-controlled | Affinity-guided |

Structural Visualization (Graphviz)

The following diagram illustrates the mechanistic divergence. IAA relies on simple collision, while IPEA relies on a "Dock-and-Lock" mechanism where the hydrophobic tail interacts with the protein surface before the reaction occurs.

Figure 1: Mechanistic divergence. IAA follows a collision-based pathway, while IPEA utilizes non-covalent affinity to drive selectivity.

The Standard: Iodoacetamide in Global Proteomics

Mechanism of Action

IAA acts via a classic bimolecular nucleophilic substitution (

Why IAA is the "Gold Standard"

-

Kinetics: Due to its small size, IAA suffers minimal steric hindrance. It reacts rapidly with any solvent-accessible cysteine that is in the thiolate form.

-

Solubility: Its high water solubility allows it to be used at high concentrations (10–50 mM) in aqueous buffers without precipitation.

-

Minimal Bias: Unlike hydrophobic reagents, IAA does not "search" for binding pockets. It simply caps what is open.

Critical Limitations

-

Over-alkylation: In the presence of excess reagent or prolonged incubation, IAA can alkylate N-termini, Lysine, Histidine, and Methionine residues, creating isobaric artifacts that complicate MS analysis [1].

-

Light Sensitivity: Iodine-carbon bonds are photosensitive. Exposure to light can generate free radicals and iodine (

), leading to tyrosine iodination.

The Probe: IPEA in Covalent Fragment Discovery

The "Scout" Philosophy

IPEA is typically found in Covalent Fragment Libraries . In this context, the goal is not to label all cysteines, but to find specific cysteines that reside in druggable pockets.

The "Dock-and-Lock" Effect

While the phenylethyl group adds steric bulk (which usually slows down

-

Docking: The phenylethyl tail binds non-covalently to the hydrophobic pocket (

). -

Locking: This binding increases the local concentration of the electrophile near the cysteine (

), facilitating the covalent bond formation.

This phenomenon allows IPEA to serve as a ligandability probe . If IPEA labels a cysteine significantly faster than a control (or competes effectively against a broad-spectrum probe), it indicates that the cysteine is part of a functional, hydrophobic binding site [2].

Experimental Workflows

The following protocols contrast the usage of IAA for sample prep versus IPEA for screening.

Protocol A: Global Cysteine Capping (IAA)

Objective: Complete alkylation of all cysteines for peptide mapping.

-

Denaturation & Reduction:

-

Buffer: 8 M Urea or 6 M Guanidine HCl, 50 mM Tris-HCl, pH 8.0.

-

Add DTT (Dithiothreitol) to a final concentration of 5 mM.

-

Incubate at 37°C for 45 minutes to break disulfide bonds.

-

-

Alkylation (The Critical Step):

-

Add Iodoacetamide (IAA) to a final concentration of 15 mM (3x molar excess over DTT).

-

CRITICAL: Incubate in the DARK at Room Temperature (RT) for 30 minutes.

-

Note: Light exclusion prevents iodine scrambling.

-

-

Quenching:

-

Add excess DTT (e.g., 5-10 mM additional) or L-Cysteine to quench unreacted IAA.

-

-

Digestion:

-

Dilute Urea to <1 M and proceed with Trypsin digestion.

-

Protocol B: Covalent Fragment Screening (IPEA)

Objective: Identify if a specific cysteine is ligandable by a hydrophobic fragment.

-

Protein Preparation:

-

Prepare target protein (2 µM) in PBS, pH 7.4. (Avoid high denaturants; the protein must be folded to maintain the hydrophobic pocket).

-

-

Probe Incubation:

-

Add IPEA (from DMSO stock) at varying concentrations (e.g., 10, 50, 100 µM).

-

Include a Vehicle Control (DMSO only) and an IAA Control (to measure baseline reactivity).

-

Incubate at RT for 60 minutes.

-

-

Competition/Readout (Gel-Based ABPP):

-

After IPEA incubation, chase with a broad-spectrum fluorescent probe (e.g., Tetramethylrhodamine-5-Iodoacetamide or IA-Rhodamine ) [3].

-

Incubate for 30 minutes.

-

Run SDS-PAGE and scan for fluorescence.

-

Interpretation: If IPEA successfully bound and alkylated the pocket, the fluorescent probe cannot bind. A loss of fluorescence band intensity compared to control indicates a "Hit."

-

Workflow Decision Logic (Graphviz)

Figure 2: Decision matrix for selecting between IAA (Processing) and IPEA (Probing).

Data Analysis & Interpretation

When analyzing Mass Spectrometry (LC-MS/MS) data, the choice of reagent dictates the search parameters.

Mass Shifts

-

IAA Modification: Adds a Carbamidomethyl group.

- : +57.0215 Da.

-

Note: This is a standard variable modification in MaxQuant/Mascot.

-

IPEA Modification: Adds an N-phenylethyl-acetamide group.

-

: +161.0841 Da (Calculated:

-

Note: This must be added as a Custom Modification in your search engine.

-

: +161.0841 Da (Calculated:

Interpreting Selectivity

In a screening context (Protocol B), if you observe IPEA labeling a cysteine that IAA (at the same concentration/time) labels poorly, you have identified a sterically protected but hydrophobic environment .

-

IAA High / IPEA Low: The cysteine is solvent-exposed but lacks a hydrophobic pocket (steric clash prevents IPEA binding).

-

IAA Low / IPEA High: The cysteine is buried in a hydrophobic pocket (affinity drives IPEA reaction; IAA is too polar to enter effectively).

References

-

Müller, T., & Winter, D. (2017).[1] Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents.[2] Molecular & Cellular Proteomics, 16(7), 1173–1187. [Link]

-

Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534(7608), 570–574. [Link]

-

Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes.[3] Nature, 468(7325), 790–795. [Link]

-

Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society, 141(22), 8864–8869. [Link]

Sources

reactivity of N-substituted iodoacetamides with thiols

An In-Depth Technical Guide to the Reactivity of N-Substituted Iodoacetamides with Thiols

Authored by a Senior Application Scientist

Introduction: The Enduring Utility of Iodoacetamides in Thiol Chemistry

In the landscape of bioconjugation and proteomics, the precise and stable modification of proteins is a cornerstone of experimental success. Among the arsenal of chemical tools available, N-substituted iodoacetamides have long been established as indispensable reagents for the selective alkylation of thiol groups, particularly those of cysteine residues.[1][2] Their enduring popularity stems from the formation of a highly stable thioether bond, a critical attribute for applications ranging from preventing disulfide bond formation in peptide mapping to the construction of antibody-drug conjugates (ADCs).[1][3]

This guide provides a comprehensive exploration of the . Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of this reaction, dissect the critical factors that govern its rate and specificity, and offer field-proven insights to empower researchers, scientists, and drug development professionals to harness this powerful chemistry with confidence and precision. We will address not only the ideal reaction but also the often-overlooked side reactions, providing strategies for their mitigation to ensure the integrity of your experimental outcomes.

The Core Reaction: An S_N2 Mechanism

The fundamental reaction between an iodoacetamide and a thiol is a bimolecular nucleophilic substitution (S_N2) reaction.[4][5] The key players are the nucleophilic sulfur of the thiol group and the electrophilic carbon of the iodoacetamide adjacent to the iodine atom.

For the reaction to proceed efficiently, the thiol group must be in its deprotonated state, the thiolate anion (-S⁻), which is a significantly more potent nucleophile than its protonated form (-SH).[5][6] The thiolate anion attacks the electrophilic carbon, leading to the displacement of the iodide ion, which is an excellent leaving group. This results in the formation of a stable and irreversible thioether linkage.[2][4]

Caption: S_N2 reaction mechanism of a thiol with an N-substituted iodoacetamide.

Critical Factors Influencing Reactivity

The success of a thiol-iodoacetamide conjugation is not merely a matter of mixing reagents. It is a carefully controlled process governed by several interconnected parameters. Understanding and optimizing these factors is paramount to achieving high efficiency and specificity.

| Factor | Optimal Range/Condition | Rationale & Expert Insights |

| pH | 7.5 - 9.0[7] | The reaction rate is highly pH-dependent because the nucleophilic thiolate anion is the reactive species.[5][8] The pKa of a typical cysteine thiol is around 8.5.[5] Operating at or slightly above the pKa ensures a sufficient concentration of thiolate for an efficient reaction. However, excessively high pH (>9.0) can increase the rate of side reactions with other nucleophilic residues like lysine.[9] |

| Temperature | Room Temperature (20-25°C) to 37°C[2][7] | Increasing the temperature generally accelerates the reaction rate.[2] Most alkylation protocols are performed at room temperature for convenience. For less reactive thiols, incubation at 37°C can be beneficial.[7] However, prolonged incubation at elevated temperatures can promote reagent degradation and increase off-target reactions. |

| Reagent Concentration | 2-10 fold molar excess of iodoacetamide over thiol[9] | A molar excess of the iodoacetamide derivative is typically used to drive the reaction to completion.[9] The exact excess depends on the reactivity of the specific thiol and the desired reaction time. For proteomics applications where complete blockage of all cysteines is desired, a higher excess (e.g., 10-fold) is common.[10] For specific bioconjugation, a lower excess may be used to maintain selectivity. |

| Reaction Time | 30 - 60 minutes[11][12] | The optimal reaction time is a function of pH, temperature, and reagent concentration. A common starting point is 30-60 minutes at room temperature.[11][12] It is crucial to quench the reaction after the desired time to prevent the accumulation of side products from prolonged exposure to excess alkylating agent.[13] |

| Light Exposure | Perform in the dark[9] | Iodoacetamide solutions are light-sensitive and can degrade, forming molecular iodine. This degradation not only reduces the concentration of the active reagent but the generated iodine can lead to unwanted side reactions, such as modification of tyrosine residues. Therefore, it is imperative to prepare solutions fresh and conduct the reaction protected from light.[9] |

Detailed Experimental Protocols: A Self-Validating System

A robust protocol is one that yields consistent results and has built-in controls. Below is a generalized, field-proven workflow for the alkylation of cysteine residues in a protein sample, a common prerequisite for mass spectrometry-based proteomics.

Workflow for Protein Thiol Alkylation

Caption: A typical experimental workflow for protein reduction and alkylation.

Step-by-Step Methodology

-

Materials:

-

Protein sample in a suitable buffer

-

Denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride)

-

Reducing agent stock solution (e.g., 200 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

-

Alkylation buffer (e.g., 200 mM ammonium bicarbonate, pH 8.0)

-

N-substituted iodoacetamide (solid)

-

Quenching reagent (e.g., DTT)

-

Ultrapure water

-

-

Protocol:

-

Protein Solubilization and Denaturation: To your protein sample (e.g., 20-100 µg), add denaturant to fully unfold the protein and expose all cysteine residues. The final protein concentration should be in the range of 1-5 mg/mL.

-

Reduction of Disulfide Bonds: Add the reducing agent to a final concentration of 5-10 mM (e.g., add 5 µL of 200 mM TCEP to a 100 µL sample). Incubate at an elevated temperature (e.g., 55°C for 1 hour or 37°C for 1 hour) to ensure complete cleavage of all disulfide bonds.[9][11]

-

Alkylation of Free Thiols:

-

Allow the sample to cool to room temperature.

-

Crucially, prepare the iodoacetamide solution immediately before use. [9] Dissolve the solid iodoacetamide in the alkylation buffer to a stock concentration of approximately 375-500 mM.[9][12]

-

Add the fresh iodoacetamide solution to the reduced protein sample to achieve a final concentration of 15-20 mM. This provides a sufficient molar excess over the reduced thiols.

-

Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light .[9][12]

-

-

Quenching the Reaction: To stop the alkylation and consume any excess iodoacetamide, add a small volume of the reducing agent stock solution (e.g., DTT to a final concentration of ~20 mM).[13][14] This step is vital to prevent the non-specific modification of other amino acid residues over time.

-

Sample Cleanup: Remove excess denaturant, reducing agents, and alkylating agents through methods such as buffer exchange, dialysis, or protein precipitation. This prepares the sample for downstream applications like enzymatic digestion and mass spectrometry.[14]

-

Side Reactions and Mitigation Strategies: Ensuring Specificity

While iodoacetamides are highly selective for thiols under optimal conditions, their electrophilic nature means they can react with other nucleophilic sites within a protein, especially when used in large excess or under non-ideal conditions.[15] Awareness of these potential side reactions is the first step toward mitigating them.

-

Methionine: The thioether side chain of methionine can be alkylated by iodoacetamide, particularly at lower pH values. This modification can complicate mass spectrometry data analysis due to unexpected mass shifts and can lead to a prominent neutral loss during fragmentation, decreasing identification rates.[13]

-

Histidine: The imidazole ring of histidine is nucleophilic and can react with iodoacetamide, especially at neutral to slightly alkaline pH.[9][16]

-

Lysine and N-termini: The primary amines of lysine side chains and the protein's N-terminus can be alkylated, particularly at pH values above 9.0 where they are deprotonated and more nucleophilic.[14]

-

Aspartate and Glutamate: The carboxylate groups of aspartate and glutamate can also be modified, though this is generally less common.[9]

Strategies for Mitigation:

-

Strict pH Control: Maintain the reaction pH between 7.5 and 8.5 to maximize thiol reactivity while minimizing the reactivity of primary amines.[7]

-

Use Limiting Reagent: Titrate the amount of iodoacetamide to the lowest effective concentration that achieves complete alkylation of thiols within a reasonable timeframe. Avoid using a large, unnecessary excess.[9]

-

Control Reaction Time and Quench: Do not let the alkylation reaction proceed indefinitely. Adhere to a defined incubation time (e.g., 30-60 minutes) and then actively quench the reaction by adding a thiol-containing reagent like DTT or β-mercaptoethanol.[13][14]

-

Work in the Dark: Always prepare iodoacetamide solutions fresh and protect the reaction from light to prevent the formation of reactive iodine species that can cause non-specific modifications.[9]

Applications in Research and Drug Development

The reliable and specific nature of the iodoacetamide-thiol reaction has made it a cornerstone technology in numerous scientific disciplines.

-

Proteomics: In bottom-up proteomics, complete reduction and alkylation of cysteine residues are standard steps.[11][13] Alkylation prevents the reformation of disulfide bonds, which would otherwise interfere with enzymatic digestion (e.g., by trypsin) and complicate peptide identification by mass spectrometry.[1][2] The addition of a carbamidomethyl group to cysteine results in a predictable mass shift (+57.02 Da), which is readily incorporated into database search parameters.

-

Bioconjugation and Drug Development: N-substituted iodoacetamides are widely used to create stable bioconjugates. By incorporating an iodoacetamide moiety onto a molecule of interest (e.g., a fluorescent dye, a PEG chain, or a cytotoxic drug), that molecule can be covalently attached to a specific cysteine residue on a target protein.[5][17] This is a key strategy in the development of antibody-drug conjugates (ADCs), where a potent drug is linked to an antibody that targets cancer cells.

-

Enzyme Inhibition and Active Site Probing: As iodoacetamide irreversibly modifies cysteine residues, it can act as an inhibitor for enzymes that rely on a catalytic cysteine in their active site, such as cysteine proteases and deubiquitinases (DUBs).[3][16] This property is exploited to study enzyme mechanisms and to screen for potential therapeutic inhibitors.

-

Redox Biology: Iodoacetamide-based reagents are used to "freeze" the redox state of cellular thiols. By rapidly alkylating free thiols in a cell lysate, researchers can distinguish between reduced and oxidized cysteine populations, providing insights into cellular redox signaling and oxidative stress.[5][10]

Conclusion

The reaction between N-substituted iodoacetamides and thiols is a powerful and versatile tool in the modern life sciences laboratory. Its efficacy, however, is not guaranteed by simply following a recipe. True mastery of this chemistry lies in a deep understanding of its S_N2 mechanism, a diligent optimization of critical reaction parameters like pH and reagent concentration, and a vigilant awareness of potential side reactions. By embracing these principles, researchers can transform a routine laboratory procedure into a highly specific, robust, and reproducible method, ensuring the generation of high-quality data and advancing the frontiers of proteomics, bioconjugation, and drug discovery.

References

- Shakir, S., et al. (2017). Quantitative analysis of the cysteine redoxome by iodoacetyl tandem mass tags. Methods in Molecular Biology.

- Creative Proteomics. (n.d.). The Indispensable Role of Iodoacetamide in Modern Proteomics. Creative Proteomics.

- Creative Proteomics. (n.d.). Protein Alkylation: Exploring Techniques and Applications. Creative Proteomics.

- Wikipedia. (2023). Iodoacetamide. Wikipedia.

- Seidel, D., et al. (2016). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics.

- G-Biosciences. (n.d.). OneQuant™ Iodoacetamide. G-Biosciences.

- Kéki, A., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. Molecules.

- BenchChem. (2025). Application of 2-Iodoacetaldehyde in Proteomics Sample Preparation. BenchChem.

- Boja, E. S., & Fales, H. M. (2001). Overalkylation of a protein digest with iodoacetamide. Analytical Chemistry.

- Sigma-Aldrich. (n.d.). Iodoacetamide and Tributylphosphine solution (A3221 and T7567). Sigma-Aldrich.

- Selleck Chemicals. (n.d.). Iodoacetamide | CAS 144-48-9. Selleck Chemicals.

- UBPBio. (n.d.). 2-Iodoacetamide. UBPBio.

- Parvez, S., et al. (2009). Methods for the determination and quantification of the reactive thiol proteome. Free Radical Biology and Medicine.

- ResearchGate. (2025). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. ResearchGate.

- MedchemExpress. (n.d.). Alkylating Agent - 2-Iodoacetamide. MedchemExpress.com.

- Salmeen, A., et al. (2012). Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids. Biochemistry.

- Boja, E. S., & Fales, H. M. (2001). Overalkylation of a Protein Digest with Iodoacetamide. Analytical Chemistry.

- ResearchGate. (n.d.). 20 questions with answers in IODOACETAMIDE. ResearchGate.

- Thermo Fisher Scientific. (2015). Pierce Iodoacetamide, Single-Use User Guide. Thermo Fisher Scientific.

- Yao, H., et al. (2021). Fast Cysteine Bioconjugation Chemistry. Chem.

- Go, Y. M., & Jones, D. P. (2010). Introduction to approaches and tools for the evaluation of protein cysteine oxidation. Current Protocols in Toxicology.

- Walker, J. M. (1994). Carboxymethylation of Cysteine Using Iodoacetamide/ Iodoacetic Acid. Methods in Molecular Biology.

- Semantic Scholar. (2020). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Semantic Scholar.

- BenchChem. (2025). The Mechanism of Iodoacetone with Cysteine Residues: An In-depth Technical Guide. BenchChem.

- ResearchGate. (2015). Does Iodoactamide not work on LMW thiols?. ResearchGate.

- Nelson, K. J., et al. (2008). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. Analytical Biochemistry.

- Sigma-Aldrich. (n.d.). Biotin Polyethyleneoxide Iodoacetamide (B2059). Sigma-Aldrich.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 3. Iodoacetamide - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. d-nb.info [d-nb.info]

- 11. A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Overalkylation of a protein digest with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. ubpbio.com [ubpbio.com]

- 17. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-iodo-N-(2-phenylethyl)acetamide in DMSO vs. Water

This guide provides a comprehensive analysis of the solubility characteristics of 2-iodo-N-(2-phenylethyl)acetamide, a critical physicochemical property for its application in research and drug development. We will delve into the theoretical underpinnings of its solubility based on its molecular structure and provide detailed, field-proven protocols for its empirical determination in both dimethyl sulfoxide (DMSO) and water.

Introduction: The Significance of Solubility

Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a cornerstone of successful drug discovery and development. For a molecule like 2-iodo-N-(2-phenylethyl)acetamide, which possesses reactive functionalities, understanding its solubility is paramount for a multitude of reasons:

-

Bioavailability: For a compound to exert a biological effect, it must first be in a dissolved state to be absorbed and distributed throughout a biological system.

-

Assay Development: In vitro and in vivo screening assays require the test compound to be fully dissolved in a compatible solvent to ensure accurate and reproducible results.

-

Formulation: The development of stable and effective pharmaceutical formulations is critically dependent on the solubility of the active pharmaceutical ingredient (API).

-

Reaction Kinetics: In chemical synthesis and modification, the solubility of reactants dictates the reaction rate and overall efficiency.

This guide will equip researchers, scientists, and drug development professionals with the necessary knowledge and practical methodologies to confidently assess and handle 2-iodo-N-(2-phenylethyl)acetamide in their experimental workflows.

Theoretical Solubility Profile of 2-iodo-N-(2-phenylethyl)acetamide

The molecule can be conceptually divided into two key regions:

-

The Hydrophobic Phenylethyl Tail: The N-(2-phenylethyl)acetamide portion of the molecule contains a bulky, non-polar phenyl group. This aromatic ring structure significantly contributes to the compound's hydrophobicity, leading to an expectation of limited solubility in aqueous solutions . A related compound, N-(2-phenylethyl)acetamide, is known to be soluble in organic solvents like ethanol and chloroform but has limited solubility in water due to its hydrophobic phenyl group[1].

-

The Polar Iodoacetamide Head: The 2-iodoacetamide moiety introduces polarity to the molecule. The amide group can participate in hydrogen bonding, and the iodine atom, while large, contributes to the overall polarizability. The smaller, related molecule, 2-iodoacetamide, is soluble in water, dimethyl formamide (DMF), and ethanol[2][3]. This suggests that this portion of the molecule will enhance solubility in polar solvents.

Quantitative Solubility Data (Predicted)

The following table summarizes the predicted solubility of 2-iodo-N-(2-phenylethyl)acetamide in DMSO and water, based on the structural analysis above. It is crucial to note that these are estimations and should be confirmed experimentally using the protocols provided in the subsequent sections.

| Solvent | Predicted Solubility | Rationale |

| DMSO | High | DMSO is a strong polar aprotic solvent capable of disrupting intermolecular forces and solvating both the polar iodoacetamide head and, to some extent, the non-polar phenylethyl tail. |

| Water | Low to Moderate | The hydrophobic phenylethyl group is expected to significantly limit solubility in water, despite the presence of the polar amide group. |

Experimental Protocols for Solubility Determination

To obtain accurate and reliable solubility data, empirical determination is essential. The following are detailed, step-by-step methodologies for assessing the solubility of 2-iodo-N-(2-phenylethyl)acetamide in both DMSO and water.

General Safety Precautions

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for 2-iodoacetamide, as it contains the reactive functional group of the target molecule. Key safety precautions include:

-

Handling: Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[4][5][6][7] Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[4]

-

Toxicity: 2-iodoacetamide is toxic if swallowed, in contact with skin, or if inhaled.[7] It can cause severe skin and eye irritation.[5][6]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

-

Disposal: Dispose of waste according to institutional and local regulations for hazardous chemical waste.[4]

Protocol 1: Thermodynamic (Shake-Flask) Solubility in Water

This method determines the equilibrium solubility of the compound and is considered the gold standard.[8][9]

Materials:

-

2-iodo-N-(2-phenylethyl)acetamide

-

Deionized water (or buffer of choice, e.g., Phosphate-Buffered Saline - PBS)

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution:

-

Accurately weigh an excess amount of 2-iodo-N-(2-phenylethyl)acetamide (e.g., 5-10 mg) into a glass vial. The key is to have undissolved solid present at equilibrium.

-

Add a known volume of water or buffer (e.g., 1 mL) to the vial.

-

-

Equilibration:

-

Tightly cap the vial and place it on an orbital shaker or rotator.

-

Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended.[8]

-

-

Phase Separation:

-

After equilibration, visually inspect the vial to confirm the presence of undissolved solid.

-

Centrifuge the vial at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the excess solid.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant without disturbing the pellet.

-

Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of your analytical method.

-

Quantify the concentration of 2-iodo-N-(2-phenylethyl)acetamide in the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method against a standard curve.

-

-

Calculation:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in units such as mg/mL or µM.

-

Protocol 2: Kinetic Solubility in DMSO (High-Throughput Method)

This method is often used in early drug discovery to quickly assess the solubility of compounds for screening purposes.[9] It measures the concentration at which a compound precipitates from a DMSO stock solution when diluted into an aqueous buffer.

Materials:

-

2-iodo-N-(2-phenylethyl)acetamide

-

Anhydrous DMSO

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well microplates (clear bottom for visual inspection or UV-transparent for spectroscopic analysis)

-

Multi-channel pipette or automated liquid handler

-

Plate reader capable of measuring turbidity or absorbance

Procedure:

-

Preparation of High-Concentration Stock Solution:

-

Prepare a high-concentration stock solution of 2-iodo-N-(2-phenylethyl)acetamide in DMSO (e.g., 10 mM or 20 mM). Ensure the compound is fully dissolved.

-

-

Serial Dilution in DMSO:

-

In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.

-

-

Addition of Aqueous Buffer:

-

To a separate 96-well plate, add the aqueous buffer to each well.

-

Using a multi-channel pipette or liquid handler, transfer a small volume of each DMSO concentration from the first plate to the corresponding wells of the second plate containing the aqueous buffer. The final DMSO concentration should typically be low (e.g., 1-5%) to minimize its effect on solubility.[8]

-

-

Incubation and Observation:

-

Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).

-

Visually inspect the wells for the first sign of precipitation (turbidity).

-

Alternatively, use a plate reader to measure the turbidity (absorbance at a high wavelength, e.g., 620 nm) in each well.

-

-

Determination of Kinetic Solubility:

-

The kinetic solubility is defined as the highest concentration of the compound that remains in solution under these conditions.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the thermodynamic solubility of 2-iodo-N-(2-phenylethyl)acetamide.

Caption: Workflow for Thermodynamic Solubility Determination.

References

-

PubChem. (n.d.). 2-Iodo-N-phenylacetamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-iodo-n-(2-phenylethyl)acetamide. Retrieved from [Link]

-

PubChem. (n.d.). N-(2-phenylethyl)acetamide. Retrieved from [Link]

- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5537-5539.

-

UBPBio. (n.d.). 2-Iodoacetamide. Retrieved from [Link]

-

UBPBio. (2020). Material Safety Data Sheet: 2-Iodoacetamide. Retrieved from [Link]

-

West Liberty University. (2015). Safety data sheet: Iodoacetamide. Retrieved from [Link]

Sources

- 1. CAS 877-95-2: N-(2-Phenylethyl)acetamide | CymitQuimica [cymitquimica.com]

- 2. 2-Iodoacetamide CAS#: 144-48-9 [m.chemicalbook.com]

- 3. 2-Iodoacetamide | 144-48-9 [chemicalbook.com]

- 4. mmbio.byu.edu [mmbio.byu.edu]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. westliberty.edu [westliberty.edu]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. asianpubs.org [asianpubs.org]

Biological Activity of Phenylethyl-acetamide Derivatives: A Technical Guide

Executive Summary

The

This guide analyzes the biological activity of phenylethyl-acetamide derivatives, focusing on two primary therapeutic axes: anti-metastatic activity via TGF-

Structural Basis & Structure-Activity Relationship (SAR)

The core structure,

Key SAR Determinants

-

The Ethyl Linker: Critical for flexibility. Direct attachment of the nitrogen to the ring (phenylacetamide/anilides) often shifts activity toward herbicide or analgesic profiles (e.g., acetaminophen), whereas the ethyl linker mimics endogenous neurotransmitters (serotonin, melatonin) and allows binding to deep hydrophobic pockets in enzymes like Matrix Metalloproteinases (MMPs).

-

The Amide Nitrogen: Must remain secondary (

) for hydrogen bond donation. -

Ring Substitution:

-

Para-substitution (e.g., 4-fluoro, 4-nitro) significantly enhances cytotoxic and anti-inflammatory potential by altering the electronic density of the ring.

-

Bulky phenoxy groups at the 2-position of the acetamide side chain (2-phenoxy-

-phenethylacetamide) create "dual-binding" modes, enhancing analgesic activity.

-

Pharmacological Profiles[1][2][3][4][5]

Anti-Metastatic and Anti-Cancer Activity

Recent isolation of

-

Mechanism: The compound inhibits the expression of MMP-2 (Matrix Metalloproteinase-2), a key enzyme that degrades type IV collagen, allowing cancer cells to metastasize.

-

Pathway: It downregulates the TGF-

/Smad signaling pathway, preventing the nuclear translocation of Smad complexes that drive the transcription of mesenchymal markers.

Antimicrobial and Anti-Inflammatory Activity[6][7][8]

-

Antimicrobial: Derivatives synthesized from phenethylamine show efficacy against Staphylococcus aureus and Xanthomonas species. The mechanism involves membrane depolarization facilitated by the amphiphilic nature of the phenylethyl-acetamide scaffold.

-

Analgesic: 2-(Substituted phenoxy)-

-(1-phenylethyl)acetamide derivatives have demonstrated significant anti-inflammatory activity in carrageenan-induced paw edema models, comparable to standard NSAIDs.

Mechanistic Visualization

The following diagram illustrates the specific intervention point of

Figure 1: Mechanism of action showing N-phenethylacetamide inhibition of TGF-

Experimental Protocols

Synthesis of -(2-Phenylethyl)acetamide Derivatives

Principle: Nucleophilic acyl substitution using the Leuckart pathway or direct acylation. This protocol uses the acyl chloride method for high yield and purity.

Reagents:

-

2-Phenylethylamine (1.0 eq)

-

Acetyl chloride (or substituted acyl chloride) (1.2 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Dichloromethane (DCM) (anhydrous)

Workflow:

-

Preparation: Dissolve 2-phenylethylamine (10 mmol) and TEA (15 mmol) in 20 mL anhydrous DCM under nitrogen atmosphere. Cool to 0°C.

-

Addition: Dropwise add Acetyl chloride (12 mmol) dissolved in 5 mL DCM over 15 minutes. Maintain temperature < 5°C to prevent di-acylation.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:3).

-

Workup: Wash the organic layer with 1N HCl (2 x 10 mL) to remove unreacted amine, followed by sat. NaHCO

(2 x 10 mL) and brine. -

Purification: Dry over anhydrous Na

SO

MMP-2 Inhibition Assay (Gelatin Zymography)

Purpose: To quantify the suppression of MMP-2 enzymatic activity by the derivative.

-

Cell Culture: Seed A549 (lung carcinoma) cells and treat with TGF-

(5 ng/mL) to induce EMT, alongside varying concentrations of the test compound (10, 25, 50 -

Sample Collection: After 24-48h, collect the conditioned media (supernatant).

-

Electrophoresis: Mix supernatant with non-reducing sample buffer. Load onto a 10% SDS-PAGE gel containing 0.1% gelatin. Do not boil samples.

-

Renaturation: Wash gel in 2.5% Triton X-100 for 30 mins to remove SDS and renature the MMP enzymes.

-

Incubation: Incubate gel in development buffer (50 mM Tris-HCl, 10 mM CaCl

, pH 7.5) at 37°C for 18-24 hours. -

Staining: Stain with Coomassie Blue R-250. MMP-2 activity appears as clear bands against a blue background.

-

Quantification: Scan and analyze band intensity using ImageJ.

Quantitative Data Summary

The following table summarizes the biological activity of

| Compound | Target/Assay | IC | Reference Standard | Relative Potency |

| MMP-2 Inhibition (A549) | 25 | GM6001 (Broad MMP inhibitor) | Moderate | |

| Xanthomonas oryzae (Antibacterial) | 150 | Bismerthiazol | Superior | |

| Derivative 3c * | Anti-inflammatory (Paw Edema) | 20 mg/kg (in vivo) | Indomethacin (10 mg/kg) | High |

*Derivative 3c:

Synthesis & Screening Workflow

Figure 2: Integrated workflow for the synthesis and biological evaluation of phenylethyl-acetamide derivatives.

References

-

Lee, Y.G., et al. "Chemical Investigation of Diketopiperazines and N-Phenethylacetamide Isolated from Aquimarina sp. MC085 and Their Effect on TGF-

-Induced Epithelial–Mesenchymal Transition." Applied Sciences, 2021.[5] -

Rani, P., et al. "Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives."[3] Journal of Chemistry, 2014.

-

TargetMol. "N-Phenethylacetamide Product Information & Biological Activity." TargetMol Chemicals.

-

Li, Y., et al. "Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties." Molecules, 2020.[6][7]

Sources

- 1. irejournals.com [irejournals.com]

- 2. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. jddtonline.info [jddtonline.info]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Safe Handling of 2-iodo-N-(2-phenylethyl)acetamide

Section 1: Compound Identity and Inferred Hazard Profile

2-iodo-N-(2-phenylethyl)acetamide is a specialized reagent, and while its own toxicological properties have not been fully investigated, the presence of the iodoacetamide moiety requires it to be handled as a hazardous substance.[3] The core hazard stems from its function as an alkylating agent, which can covalently modify biological macromolecules like proteins and nucleic acids.[1][2] This reactivity is the basis for its utility in biochemical research but also underlies its potential for toxicity.

1.1 Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 64297-97-8 | N/A |

| Molecular Formula | C10H12INO | [4] |

| Molecular Weight | 289.12 g/mol | N/A |

| Appearance | White to off-white solid (inferred) | [5] |

| Melting Point | 84-85 °C | N/A |

| Solubility | Expected to have limited solubility in water and be soluble in organic solvents like ethanol and chloroform.[5] | N/A |

| InChIKey | AAPOELDYPINJTH-UHFFFAOYSA-N | [4] |

1.2 Inferred GHS Hazard Classification

Based on the known hazards of 2-iodoacetamide, the following GHS classification should be assumed for 2-iodo-N-(2-phenylethyl)acetamide:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed.[3][6] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin.[6] |

| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled.[6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3] |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage. |

| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[7] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[3][7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[3] |

Signal Word: Danger

Hazard Pictograms:

Section 2: Prudent Practices for Handling and Storage

Given the inferred high toxicity, a multi-layered approach to safety is essential. This involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).

2.1 Engineering Controls: The First Line of Defense

All work with solid or dissolved 2-iodo-N-(2-phenylethyl)acetamide must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[3] The work area should be maintained under negative pressure relative to the surrounding laboratory space. A safety shower and eyewash station must be readily accessible and tested regularly.[8]

2.2 Personal Protective Equipment (PPE): A Non-Negotiable Requirement

A comprehensive PPE protocol is mandatory for all personnel handling this compound.

| PPE Item | Specifications | Rationale |

| Gloves | Double-gloving with nitrile gloves. | Provides protection against dermal absorption, a likely route of exposure.[9] |

| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles.[10] |

| Lab Coat | A fully buttoned lab coat with tight-fitting cuffs. | Prevents contamination of personal clothing. |

| Respiratory Protection | A NIOSH-approved respirator may be necessary for certain procedures, such as weighing large quantities of the solid. | Protects against inhalation of the highly toxic dust.[6] |

2.3 Storage and Stability

Store 2-iodo-N-(2-phenylethyl)acetamide in a tightly sealed container in a cool, dry, and dark place.[11] It should be stored away from incompatible materials such as strong oxidizing agents, acids, and bases.[3] The compound is likely sensitive to light and moisture.[3]

Section 3: Experimental Workflow and Causality

The following diagram illustrates the critical decision points and safety measures to be implemented throughout the experimental workflow.

Caption: A decision tree for responding to emergencies involving 2-iodo-N-(2-phenylethyl)acetamide.

Section 5: Toxicological and Ecological Information

5.1 Toxicological Profile (Inferred)

The toxicology of 2-iodo-N-(2-phenylethyl)acetamide has not been extensively studied. However, based on its structure, it is expected to be a potent alkylating agent. [1][2]Alkylating agents are often cytotoxic and may be carcinogenic, mutagenic, and teratogenic. [9][12]The primary routes of exposure are inhalation, ingestion, and skin contact. Symptoms of exposure may include irritation of the respiratory tract, skin, and eyes, as well as systemic toxicity. [3] 5.2 Ecological Information

The environmental impact of this compound has not been determined. However, due to its potential toxicity, it should not be released into the environment. [3]Iodo-containing organic compounds can be persistent and may have adverse effects on aquatic life. [6]

Section 6: Disposal Considerations

All waste containing 2-iodo-N-(2-phenylethyl)acetamide, including contaminated labware and PPE, must be treated as hazardous waste. [11]It should be collected in a designated, sealed, and clearly labeled container for halogenated organic waste. Disposal must be carried out in accordance with all applicable federal, state, and local regulations. [13]One potential disposal method for iodo-organic compounds is high-temperature decomposition. [14]Another approach involves reduction of the iodine to iodide, which is generally less hazardous. [15]

References

- PubChem. (n.d.). 2-Iodo-N-phenylacetamide. National Center for Biotechnology Information.

-

Godo Shigen Co., Ltd. (n.d.). Iodine Recycling Business. Retrieved from [Link]

-

West Liberty University. (2015, July 9). Safety data sheet. Retrieved from [Link]

- Fisher Scientific. (2018, January 26). SAFETY DATA SHEET. Retrieved from a relevant Fisher Scientific SDS page.

-

University of Wisconsin-Milwaukee. (n.d.). SOP-for-Sodium-Amide-1.docx. Retrieved from [Link]

- Kerfoot, E. J. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.

-

Agency for Toxic Substances and Disease Registry. (n.d.). 5. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. National Institute for Occupational Safety and Health. Retrieved from [Link]

-

GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]

-

Florida State University. (n.d.). Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety. Retrieved from [Link]

-

Reddit. (2021, June 4). How to store / dispose of Iodine crystals? r/chemhelp. Retrieved from [Link]

-

Tietze, S. (n.d.). Removal of volatile, organic iodines from vented containment gas streams by wet-scrubbing during severe nuclear accidents. CERN Indico. Retrieved from [Link]

-

Canadian Agency for Drugs and Technologies in Health. (2011). Safe handling of cytotoxics: guideline recommendations. PMC. Retrieved from [Link]

- Statman, M., Blood, A. E., & Vinyard, H. T. (1969). Process for the removal of iodine from organic compounds. U.S. Patent No. 3,425,798. Washington, DC: U.S.

- Fisher Scientific. (2014, July 15). SAFETY DATA SHEET. Retrieved from a relevant Fisher Scientific SDS page.

-

Al-Awwad, N. A., et al. (2022). Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). PMC. Retrieved from [Link]

-

Liv Hospital. (2026, January 23). Alkylating Chemotherapy Agents: 7 Key Examples and Their Clinical Uses. Retrieved from [Link]

- PubChemLite. (n.d.). 2-iodo-n-(2-phenylethyl)acetamide (C10H12INO).

-

UBPBio. (2020, April 22). MATERIAL SAFETY DATA SHEET 2-Iodoacetamide. Retrieved from [Link]

-

PubChem. (n.d.). N-(2-phenylethyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Liv Hospital. (2026, January 23). How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained. Retrieved from [Link]

-

Hospital Pharmacy Europe. (2006, November 1). Safe handling of cytotoxic drugs. Retrieved from [Link]

Sources

- 1. int.livhospital.com [int.livhospital.com]

- 2. int.livhospital.com [int.livhospital.com]

- 3. ubpbio.com [ubpbio.com]

- 4. PubChemLite - 2-iodo-n-(2-phenylethyl)acetamide (C10H12INO) [pubchemlite.lcsb.uni.lu]

- 5. CAS 877-95-2: N-(2-Phenylethyl)acetamide | CymitQuimica [cymitquimica.com]

- 6. westliberty.edu [westliberty.edu]